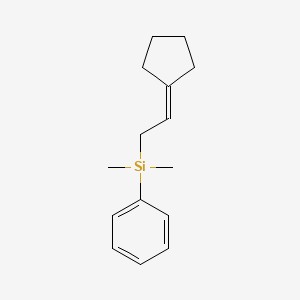
(2-Cyclopentylideneethyl)(dimethyl)phenylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Cyclopentylideneethyl)(dimethyl)phenylsilane is an organosilicon compound characterized by the presence of a silicon atom bonded to a phenyl group, two methyl groups, and a cyclopentylideneethyl group. This compound is part of the broader class of organosilicon compounds, which are known for their diverse applications in various fields due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclopentylideneethyl)(dimethyl)phenylsilane typically involves hydrosilylation reactions. Hydrosilylation is a process where a silicon-hydrogen bond is added across a carbon-carbon multiple bond, such as an alkene or alkyne. This reaction is often catalyzed by transition metals like platinum, palladium, or rhodium .
For instance, the hydrosilylation of styrene derivatives with trichlorosilane in the presence of a chiral palladium complex can yield organosilanes with high regioselectivity . The reaction conditions usually involve moderate temperatures and the use of solvents like toluene or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar hydrosilylation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the desired product. Additionally, the purification of the compound may involve distillation or chromatography techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
(2-Cyclopentylideneethyl)(dimethyl)phenylsilane can undergo various chemical reactions, including:
Oxidation: The silicon-hydrogen bond can be oxidized to form silanols or siloxanes.
Reduction: The compound can participate in reduction reactions, often facilitated by hydrosilylation.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The conditions typically involve controlled temperatures and the presence of catalysts to drive the reactions efficiently .
Major Products Formed
The major products formed from these reactions can include silanols, siloxanes, and substituted phenyl derivatives. These products are often valuable intermediates in organic synthesis and materials science .
Scientific Research Applications
(2-Cyclopentylideneethyl)(dimethyl)phenylsilane has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Cyclopentylideneethyl)(dimethyl)phenylsilane in chemical reactions often involves the formation of a silicon-carbon bond through hydrosilylation. The silicon atom can act as a nucleophile, attacking electrophilic centers in substrates. This process is typically catalyzed by transition metals, which facilitate the formation and cleavage of bonds .
Comparison with Similar Compounds
Similar Compounds
Phenylsilane: Similar to (2-Cyclopentylideneethyl)(dimethyl)phenylsilane but lacks the cyclopentylideneethyl group.
Dimethylphenylsilane: Lacks the cyclopentylideneethyl group and is used in various organic synthesis reactions.
Uniqueness
This compound is unique due to the presence of the cyclopentylideneethyl group, which can impart different steric and electronic properties compared to simpler organosilanes. This uniqueness can influence its reactivity and the types of products formed in chemical reactions .
Properties
CAS No. |
79753-68-7 |
|---|---|
Molecular Formula |
C15H22Si |
Molecular Weight |
230.42 g/mol |
IUPAC Name |
2-cyclopentylideneethyl-dimethyl-phenylsilane |
InChI |
InChI=1S/C15H22Si/c1-16(2,15-10-4-3-5-11-15)13-12-14-8-6-7-9-14/h3-5,10-12H,6-9,13H2,1-2H3 |
InChI Key |
CDSFODUUMOBZSH-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(CC=C1CCCC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



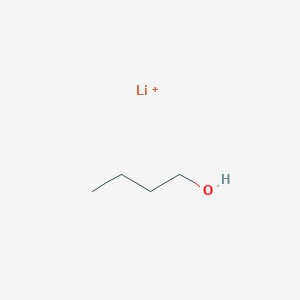
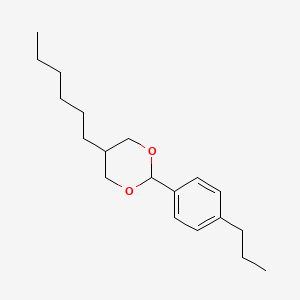
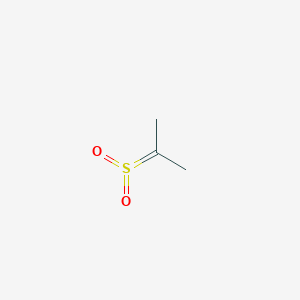
![1,2,3,4-Tetrahydrobenzimidazolo[2,1-b]quinazoline](/img/structure/B14447514.png)


![7,8-Dihydro-3-methylpyrrolo[1,2-a]pyrimidin-2(6H)-one](/img/structure/B14447537.png)
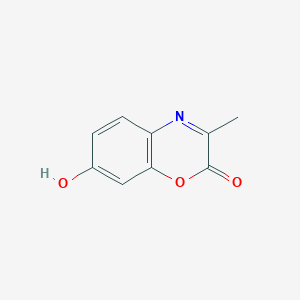

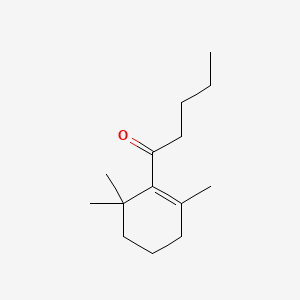
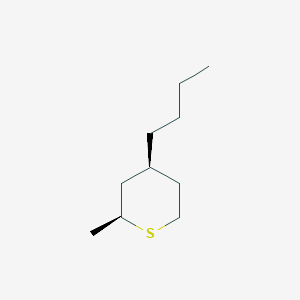

![Bromo[(2,2-dimethylpropoxy)methyl]diphenylphosphanium](/img/structure/B14447571.png)
